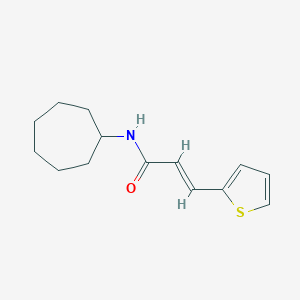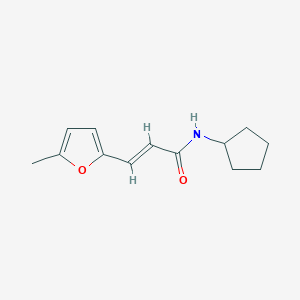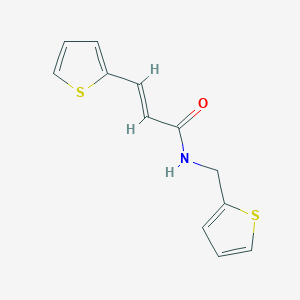![molecular formula C26H22ClN3S B458488 4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B458488.png)
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a heterocyclic compound that contains a thiazole ring, a pyrazoline ring, and various substituted phenyl groups. This compound is of interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
準備方法
The synthesis of 4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves the following steps :
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting p-chlorophenacyl bromide with thiourea in methanol, resulting in the formation of 2-amino-4-(4-chlorophenyl)thiazole.
Formation of Pyrazoline Ring: The pyrazoline ring is formed by the reaction of 3,4-dimethylphenylhydrazine with acetophenone in the presence of acetic acid.
Coupling Reaction: The final step involves coupling the thiazole and pyrazoline intermediates under reflux conditions in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole has several scientific research applications, including :
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Medicine: The compound has shown potential anticancer activity in vitro, suggesting its use in the development of new anticancer drugs.
Industry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with various molecular targets and pathways :
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
類似化合物との比較
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole can be compared with other similar compounds, such as :
1-[4-(4-Bromophenyl)thiazole-2-yl]-3-(3,4-dimethylphenyl)-5-phenyl-2-pyrazoline: This compound has a bromine atom instead of chlorine, which may affect its biological activity and reactivity.
1-[4-(4-Methylphenyl)thiazole-2-yl]-3-(3,4-dimethylphenyl)-5-phenyl-2-pyrazoline: The presence of a methyl group instead of chlorine may result in different chemical and biological properties.
1-[4-(4-Nitrophenyl)thiazole-2-yl]-3-(3,4-dimethylphenyl)-5-phenyl-2-pyrazoline: The nitro group may enhance the compound’s electron-withdrawing properties, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.
特性
分子式 |
C26H22ClN3S |
|---|---|
分子量 |
444g/mol |
IUPAC名 |
4-(4-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C26H22ClN3S/c1-17-8-9-21(14-18(17)2)23-15-25(20-6-4-3-5-7-20)30(29-23)26-28-24(16-31-26)19-10-12-22(27)13-11-19/h3-14,16,25H,15H2,1-2H3 |
InChIキー |
ICKYVLFBOMPXDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)C |
正規SMILES |
CC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{9-[(chloroacetyl)amino]nonyl}acetamide](/img/structure/B458405.png)
![5-bromo-N-(6-{[(5-bromo-2-thienyl)carbonyl]amino}hexyl)-2-thiophenecarboxamide](/img/structure/B458406.png)
![N-[1-(1-adamantyl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B458408.png)



![1-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]azepane](/img/structure/B458413.png)
![N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B458415.png)
![6-Tert-pentyl-2-[(trichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B458418.png)
![1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B458419.png)

![4-Ethyl-2-[(2-ethylhexanoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B458425.png)


